Trimethylarsonium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

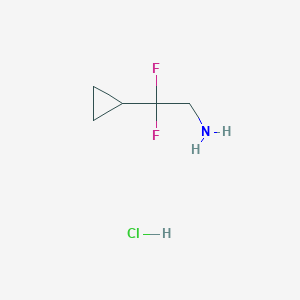

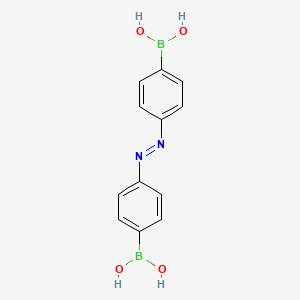

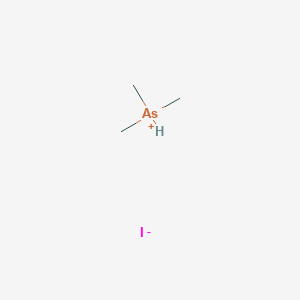

Trimethylarsonium iodide is a compound with the formula C3H10As+·I−. It contains discrete [(CH3)3AsH]+ cations with a distorted tetrahedral geometry for the central As atom .

Synthesis Analysis

The synthetic preparation of this compound involves the reaction of germanium tetraiodide with arsenic selenide, selenium, and potassium carbonate in methanol.

Molecular Structure Analysis

The central As atom in this compound has a distorted tetrahedral geometry. It lies on a mirror plane and weak van der Waals contacts are observed between the I atom and the H atoms .

Scientific Research Applications

Synthetic Chemistry : Trimethylarsonium iodide is used in synthetic transformations, such as the conversion of alkyl carboxylates into trimethylsilyl carboxylates and thence acids. It has also been used for the transformation of dialkyl and aryl alkyl ethers into corresponding alkyl and aryl trimethylsilyl ethers, and then into alcohols and phenols (Jung, Andrus, & Ornstein, 1977).

Biopolymer Modification : It has applications in the modification of biopolymers, such as the quaternization of chitosan using trimethyl chitosan ammonium iodide. This process allows for derivatives of chitosan with varying degrees of quaternization, improving solubility in water at different pH levels (Domard, Rinaudo, & Terrassin, 1986).

Analytical Chemistry : In analytical chemistry, this compound is utilized for chromatographic analyses of arsenic compounds in marine samples. It serves as a standard for studying the biotransformation of arsenic in marine organisms (Francesconi, Edmonds, & Stick, 1994).

Catalysis : It is also involved in catalytic processes like copper-catalyzed trifluoromethylation of aromatic and heteroaromatic iodides. Trimethylborate is used to anchor the in situ generated trifluoromethyl anion and suppress its rapid decomposition, demonstrating broad applicability (Gonda et al., 2014).

Coordination Chemistry : this compound is used as a metathetical reagent for preparing transition-metal iodides from corresponding chlorides in coordination chemistry (Leigh et al., 2002).

Pharmaceutical Applications : It is promising for pharmaceutical applications, especially in the synthesis of N-quaternary chitosan derivatives. These derivatives are useful due to their improved solubility and potential for drug delivery systems (Rúnarsson et al., 2008).

Encapsulation and Solid-State Chemistry : Bis(trimethylammonium)hexane diiodide encapsulates iodine, leading to the selective formation of polyiodide species in an organic salt crystal matrix. This process is significant for understanding molecular interactions and encapsulation mechanisms in solid-state chemistry (Abate et al., 2010).

Diagnostics in Medicine : this compound derivatives are used in diagnostic methods like rapid screening assays of trimethylaminuria in urine using mass spectrometry. The derivatives facilitate the measurement of specific urine parameters essential for diagnosing certain metabolic disorders (Hsu et al., 2007).

Properties

IUPAC Name |

trimethylarsanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUUDVKLPAHLDW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH+](C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10AsI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Trimethylarsonium iodide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C3H10As+·I−. [] This indicates that the compound is a salt consisting of a Trimethylarsonium cation (C3H10As+) and an iodide anion (I−).

Q2: What is the spatial arrangement of atoms in this compound?

A2: The abstract describes the Trimethylarsonium cation [(CH3)3AsH]+ as having a distorted tetrahedral geometry around the central arsenic (As) atom. The arsenic atom itself lies on a mirror plane. Additionally, weak van der Waals contacts exist between the iodide ion and the hydrogen atoms, with distances ranging from 3.15 to 3.25 Å. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.